4-Fluoro-2H-1,3-dioxol-2-one
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Overview
Description
4-Fluoro-2H-1,3-dioxol-2-one, also known as fluoroethylene carbonate, is a chemical compound with the molecular formula C3H3FO3 and a molecular weight of 106.05 g/mol . It is a five-membered heterocyclic compound containing two oxygen atoms and one fluorine atom. This compound is primarily used as an electrolyte additive in lithium-ion batteries to enhance their performance and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2H-1,3-dioxol-2-one can be synthesized through various methods. One common method involves the reaction of ethylene carbonate with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The ethylene carbonate is dissolved in an organic solvent, and fluorine gas is introduced into the solution at temperatures ranging from 20 to 100°C .
Another method involves the stoichiometric reaction of chloroethylene carbonate with potassium fluoride. This reaction typically takes about 24 hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized equipment to handle the highly reactive fluorine gas. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
4-Fluoro-2H-1,3-dioxol-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-2H-1,3-dioxol-2-one in lithium-ion batteries involves the formation of a thin, smooth, and stable SEI layer on the anode surface. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets and pathways involved in this process include interactions with the anode material and the formation of stable fluorinated compounds on the surface .
Comparison with Similar Compounds
Similar Compounds
Ethylene Carbonate: A similar compound used as an electrolyte additive in lithium-ion batteries.
Propylene Carbonate: Another related compound with similar applications in battery technology.
Dimethyl Carbonate: Used as a solvent and electrolyte additive in various applications.
Uniqueness
4-Fluoro-2H-1,3-dioxol-2-one is unique due to its ability to form a highly stable SEI layer, which significantly enhances the performance and longevity of lithium-ion batteries compared to other similar compounds . Its fluorinated structure provides additional stability and resistance to decomposition, making it a valuable additive in battery technology .
Properties
CAS No. |
324547-55-9 |
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Molecular Formula |
C3HFO3 |
Molecular Weight |
104.04 g/mol |
IUPAC Name |
4-fluoro-1,3-dioxol-2-one |
InChI |
InChI=1S/C3HFO3/c4-2-1-6-3(5)7-2/h1H |
InChI Key |
ZQCQTPBVJCWETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=O)O1)F |
Origin of Product |
United States |
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